4-Methyl-1H-imidazole-1-butanamine
Description
Properties
CAS No. |
102974-21-0 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(4-methylimidazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-8-6-11(7-10-8)5-3-2-4-9/h6-7H,2-5,9H2,1H3 |
InChI Key |
YIQAPPVVECUATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-imidazole-1-butanamine typically involves the reaction of 4-methylimidazole with 4-chlorobutan-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-imidazole-1-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can result in a variety of functionalized imidazole compounds.
Scientific Research Applications
4-Methyl-1H-imidazole-1-butanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-imidazole-1-butanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Bromophenyl substituents (e.g., in ’s compound) introduce steric bulk and electron-withdrawing effects, which may improve receptor binding specificity .
Chain Length and Amine Position: Ethanamine chains (as in 2-(4-Methyl-1H-imidazol-5-yl)ethanamine) reduce molecular weight and may limit solubility in polar solvents compared to butanamine derivatives .
Functional Group Diversity :
- Ester-containing derivatives (e.g., ’s compound) are prone to hydrolysis, limiting their in vivo stability but serving as key intermediates in prodrug synthesis .
Biological Activity :
- Imidazole derivatives with terminal amine groups (e.g., Astemizole analogs) are associated with histamine H1 receptor antagonism, suggesting similar mechanisms for the target compound .
Research Implications and Limitations
While the evidence provides insights into structurally related compounds, direct pharmacological data for this compound are absent. Future studies should prioritize:
Q & A
Q. What are the optimal laboratory-scale synthetic routes for 4-Methyl-1H-imidazole-1-butanamine?
The synthesis typically involves cyclization of precursors such as 1,4-diaminobutane derivatives with methyl-substituted glyoxal analogs under acidic conditions. For example, reacting 4-methylimidazole precursors with 1,4-diaminobutane in the presence of a catalytic acid (e.g., HCl) at 80–100°C for 6–12 hours can yield the target compound. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm the methyl group position on the imidazole ring and the butanamine chain connectivity.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (CHN, expected m/z 153.13).
- TLC Monitoring : Ethyl acetate/methanol (9:1) solvent systems to track reaction progress .
Q. How can researchers optimize reaction yields for imidazole ring formation?
Yield optimization requires precise control of:
- Temperature : Gradual heating (e.g., 60°C → 100°C) to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Loading : Acid catalysts (e.g., 5 mol% HSO) improve ring closure kinetics .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is critical. For example, resolving methyl group positional isomerism on the imidazole ring requires high-resolution data (<1.0 Å). Hydrogen bonding networks and torsional angles in the butanamine chain can be analyzed to confirm stereochemistry .
Q. What computational strategies predict the biological activity of this compound analogs?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for drug-target interactions.
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., histidine decarboxylase) or receptors.
- Retrosynthesis AI Tools : Platforms leveraging Reaxys or Pistachio databases propose novel derivatives with optimized bioactivity .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed IC measurement conditions in enzyme inhibition studies).
- Purity Issues : Validate compound purity via HPLC (>99%) before bioassays.
- Cell Line Specificity : Cross-test in multiple models (e.g., HEK293 vs. HeLa) to confirm target specificity .
Q. What advanced spectroscopic methods elucidate reaction mechanisms in imidazole functionalization?
- In Situ FT-IR : Monitor real-time intermediates during methyl group oxidation or amine alkylation.
- - HMBC NMR : Map nitrogen hybridization changes during ring modifications.
- Time-Resolved MS : Capture transient species in multi-step syntheses .
Methodological Considerations
Q. How to design experiments for evaluating enzyme inhibition by this compound?
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations.
- Control Experiments : Include known inhibitors (e.g., cimetidine for histamine receptors) as benchmarks.
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy .
Q. What strategies mitigate side reactions during N-alkylation of the imidazole ring?
Q. How to validate the pharmacological potential of this compound in vivo?
- ADMET Profiling : Assess absorption (Caco-2 permeability), metabolic stability (microsomal assays), and toxicity (Ames test).
- In Vivo Models : Test anxiolytic or anti-inflammatory activity in murine models, using dose-response curves .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 153.22 g/mol | |
| Synthetic Yield | 65–78% (optimized conditions) | |
| IC (Enzyme X) | 12.3 ± 1.5 µM (n=3) | |
| LogP | 1.2 (Predicted via ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
